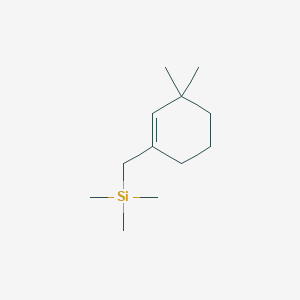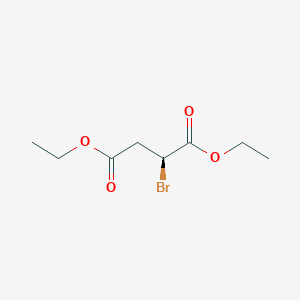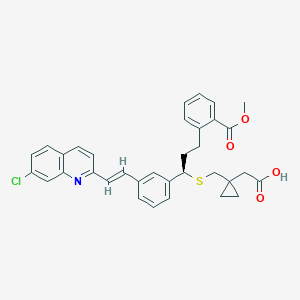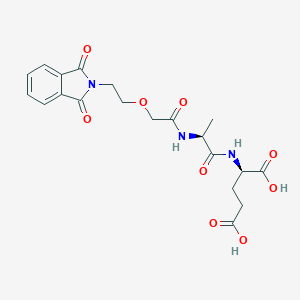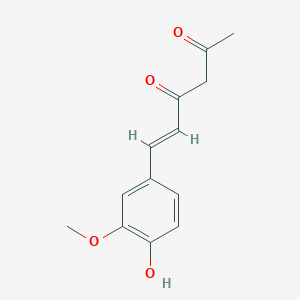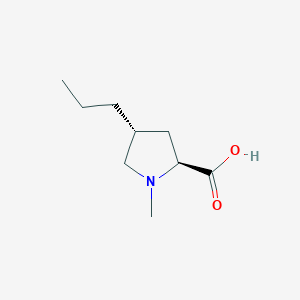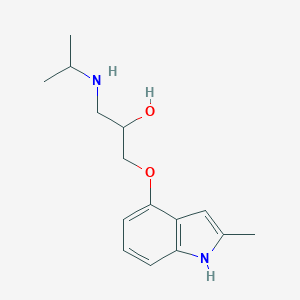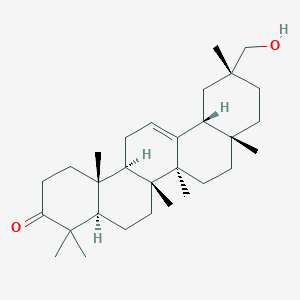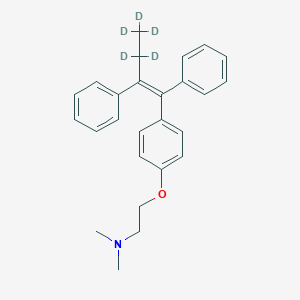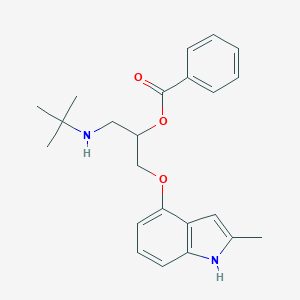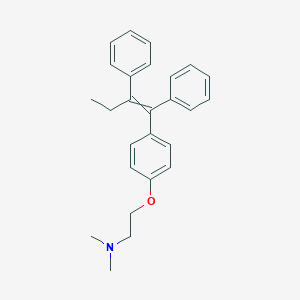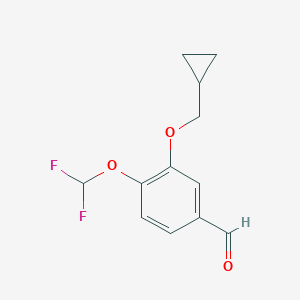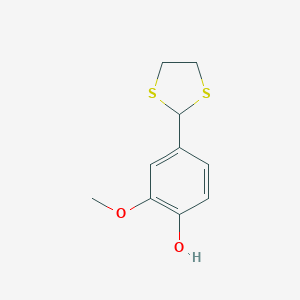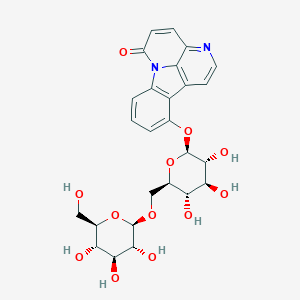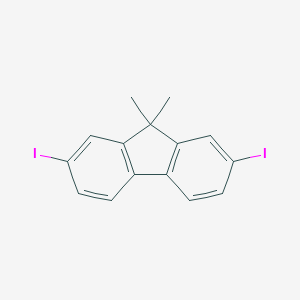
2,7-Diiodo-9,9-dimethyl-9H-fluorene
Descripción general
Descripción
2,7-Diiodo-9,9-dimethyl-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon consisting of a fluorene core with two iodine atoms at the 2 and 7 positions and two methyl groups at the 9 position. Fluorene derivatives are known for their luminescent properties and are of significant interest in the development of organic light-emitting diode (OLED) materials .
Synthesis Analysis
The synthesis of fluorene derivatives often involves multi-step reactions starting from fluorene or biphenyls as the core structure. For instance, 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate for OLED materials, is synthesized through bromination, methylation, and a Grignard reaction, starting from fluorene . Another approach for synthesizing 9,9-disubstituted fluorenes involves a palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence starting from 2-iodobiphenyls and α-diazoesters . Although the specific synthesis of 2,7-diiodo-9,9-dimethyl-9H-fluorene is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). For example, the structure of 2,7-dibromo-4-amino-9H-fluorene was confirmed using 1H NMR, 13C NMR, IR, and ESI-MS . These analytical techniques are crucial for verifying the substitution patterns and the overall molecular framework of the synthesized compounds.
Chemical Reactions Analysis
Fluorene derivatives undergo various chemical reactions, including bromination, nitration, and reduction, to introduce different functional groups into the fluorene core. For instance, 2,7-dibromo-9H-fluorene can be further nitrated and reduced to yield 2,7-dibromo-4-amino-9H-fluorene . These reactions are carefully optimized to achieve high yields and selectivity for the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives, such as their optical properties, are of particular interest due to their potential applications in electronic devices. The optical properties are typically characterized by UV-Vis and fluorescence spectroscopy. For example, the maximum absorption (λmax) and emission (λem) wavelengths, as well as the optical band gap, are determined for 2,7-dibromo-4-amino-9H-fluorene . The π-extended conjugated compounds derived from fluorene exhibit fluorescence radiation emission, with the quantum yield increasing with the degree of conjugation .
Aplicaciones Científicas De Investigación
Fluorescent Sensing Applications
- Lanthanide–Organic Frameworks: A study by Li, Zhou, Bai, and Xing (2020) demonstrates the use of a 4,4-(9,9-dimethyl-9H-fluorene-2,7-diyl) dibenzoic acid in the synthesis of new lanthanide coordination compounds. These compounds exhibit excellent fluorescent sensing capabilities for a variety of cations and anions, including Fe3+, Al3+, and Cr3+, demonstrating high efficiency and selectivity. This study highlights the potential of fluorene-based compounds in the development of new types of fluorescent probes (Li, Zhou, Bai, & Xing, 2020).
Synthesis and Reactivity
- Michael Reactions and Synthesis of Iodo-substituted Fluorenes: Minabe and Suzuki (1972) discuss the Michael-addition reactions involving 2,7-diiodofluorene and 9,9′-bifluorenylidene. This study contributes to the understanding of fluorene's reactivity and its potential in synthesizing various fluorene derivatives (Minabe & Suzuki, 1972).
Coordination Chemistry and Polymer Networks
- Coordination Polymers with Fluorene-based Ligands: Liu, Zhao, Ma, Liu, and Dong (2013) explore the coordination chemistry of fluorene-based ligands, leading to novel supramolecular structures. This research opens new avenues in the design of coordination polymers and network structures using fluorene derivatives (Liu, Zhao, Ma, Liu, & Dong, 2013).
Luminescent Materials and Electronic Applications
- Electroluminescent Materials: Research by Huang, Wu, Wang, Yang, and Cao (2004) focuses on the development of novel electroluminescent conjugated polyelectrolytes based on polyfluorene. This study provides insights into the potential of fluorene derivatives in creating efficient light-emitting devices, highlighting their importance in the field of organic electronics (Huang, Wu, Wang, Yang, & Cao, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2,7-diiodo-9,9-dimethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOWFFGLGGCYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514555 | |
| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
CAS RN |
144981-86-2 | |
| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144981-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



